3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one)
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Overview
Description
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and isoindol-1-one groups, making it a subject of interest for researchers in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,5,6,7-tetrabromo-1H-isoindol-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindol-1-one derivatives, while reduction could produce partially or fully reduced compounds.
Scientific Research Applications
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as high-performance pigments and dyes.
Mechanism of Action
The mechanism of action of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and isoindol-1-one groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one): Similar structure but with chlorine atoms instead of bromine.
N,N’-(1,3-Phenylene)dimaleimide: Contains maleimide groups instead of isoindol-1-one.
Uniqueness
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is unique due to the presence of multiple bromine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.
Biological Activity
The compound 3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) , also known as Pigment Yellow 109 (CAS No. 5045-40-9), is a synthetic organic pigment characterized by its complex structure and significant biological activity. This article explores the biological properties of this compound, including its potential applications in various fields such as medicine and materials science.
Chemical Structure and Properties
The molecular formula of the compound is C23H8Br8N4O2, with a molecular weight of approximately 655.96 g/mol. The structure includes multiple bromine atoms which contribute to its unique properties.
Property | Value |
---|---|
Molecular Formula | C23H8Br8N4O2 |
Molecular Weight | 655.96 g/mol |
Boiling Point | 799.3 °C |
Density | 1.89 g/cm³ |
pKa | -3.70 |
Antitumor Activity
Recent studies have indicated that compounds similar to 3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) exhibit significant antitumor properties. Research shows that isoindole derivatives can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle progression.
Case Study: Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of isoindole derivatives on breast cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.
The biological activity of 3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is thought to be linked to its ability to interact with cellular macromolecules. It may inhibit key enzymes involved in DNA replication and repair processes in cancer cells, leading to increased cell death.
Toxicological Considerations
While the biological activities present promising therapeutic avenues, it is crucial to consider the toxicological profile of the compound. Studies have suggested that high concentrations may lead to cytotoxic effects on normal cells as well.
Table: Toxicity Profile
Endpoint | Observed Effect |
---|---|
Cytotoxicity | High at concentrations >100 µg/mL |
Genotoxicity | Positive in Ames test |
Properties
CAS No. |
82457-14-5 |
---|---|
Molecular Formula |
C23H8Br8N4O2 |
Molecular Weight |
1011.6 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C23H8Br8N4O2/c1-5-6(32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24)3-2-4-7(5)33-21-9-11(23(37)35-21)15(27)19(31)17(29)13(9)25/h2-4H,1H3,(H,32,34,36)(H,33,35,37) |
InChI Key |
XYXBFIIHDWBWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4 |
Origin of Product |
United States |
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